![molecular formula C22H29N5O4 B2480259 1-(3-méthoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900874-16-0](/img/structure/B2480259.png)
1-(3-méthoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules known for their complex structures and potential biological activities. These compounds often exhibit a wide range of pharmacological properties and are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
Synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic precursors to obtain the final complex structures. For example, the synthesis of pyrido[3,4-d]pyrimidines typically involves condensation reactions of suitable precursors followed by further modifications to introduce specific functional groups such as methoxy and morpholino propyl groups (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including pyrido and pyrimidine rings, which are essential for their biological activity. Crystal structure determination techniques, such as X-ray crystallography, are often used to elucidate the precise three-dimensional arrangement of atoms within these molecules, providing insights into their potential interaction mechanisms with biological targets (Lu et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions, condensations, and ring closures, to form more complex derivatives with potential biological activities. The presence of multiple functional groups allows for a wide range of chemical modifications, enhancing their pharmacological profile (Gangjee, Vasudevan, & Queener, 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline form, are crucial for their formulation and bioavailability. Polymorphic forms of these compounds can exhibit different physical and pharmacokinetic properties, affecting their therapeutic efficacy (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in these compounds. Studies often focus on optimizing these properties to enhance their selectivity and potency against specific biological targets, minimizing off-target effects and toxicity (Zhu et al., 2016).
Applications De Recherche Scientifique
Synthèse en phase solide
La synthèse en phase solide du composé est remarquable. Une voie en cinq étapes à partir de peptoïdes dimères liés à la résine permet un accès efficace aux pyrrolo[2,3-d]pyrimidines 2,4,6,7-tétrasubstituées . Les chercheurs peuvent optimiser davantage cette voie de synthèse pour la production à grande échelle et la génération de librairies.
Induction des enzymes de phase II
Des études ont identifié le « 3-morpholinopropyl isothiocyanate » (un dérivé de ce composé) comme un nouvel inducteur des enzymes de phase II. Il active l'élément de réponse antioxydante (ARE) via les voies ERK1/2- et JNK-dépendantes . Il serait précieux d'étudier son potentiel en tant qu'agent chimiopréventif ou traitement adjuvant.
Amélioration de l'émission induite par l'agrégation (AIEE)
Les pyrrolo[1,2-a]pyrimidines, une classe de composés liés à notre cible, présentent des propriétés inattendues d'amélioration de l'émission induite par l'agrégation (AIEE) dépendantes du temps . Les chercheurs peuvent explorer le comportement AIEE de notre composé et ses applications en science des matériaux, en capteurs ou en imagerie.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(3-methoxypropyl)-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-30-13-5-10-26-18(21(28)23-7-4-8-25-11-14-31-15-12-25)16-17-20(26)24-19-6-2-3-9-27(19)22(17)29/h2-3,6,9,16H,4-5,7-8,10-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOIXFLRHFRLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

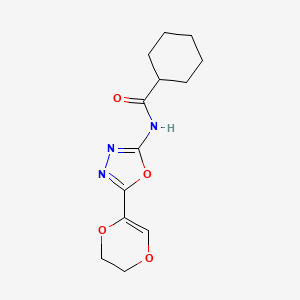
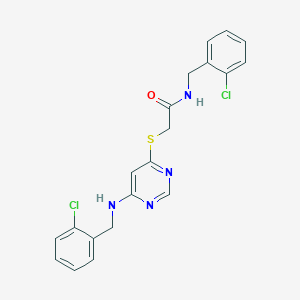
![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)




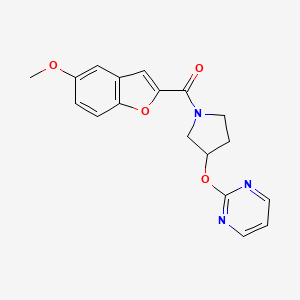
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
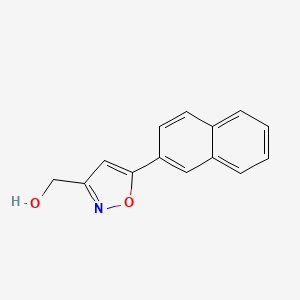
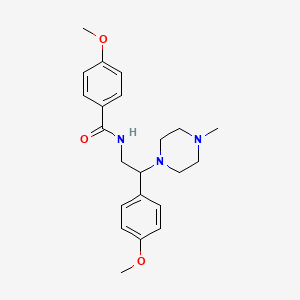
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)
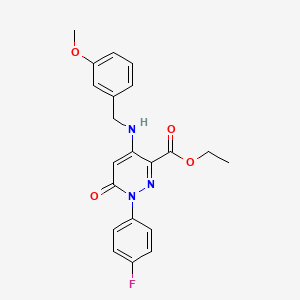
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)